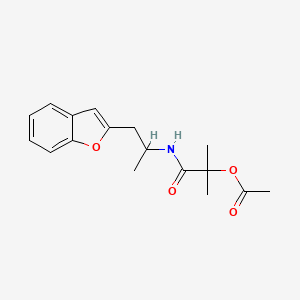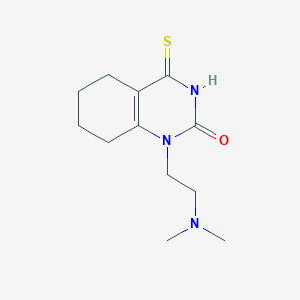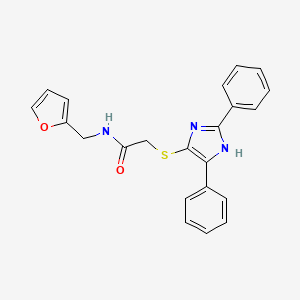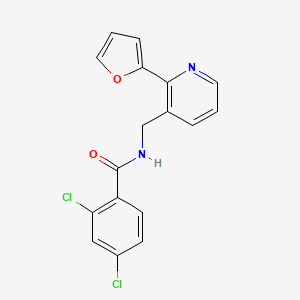
2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that belongs to the benzamide group. It has a linear formula of C18H14Cl2N2O2 and a molecular weight of 361.23 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It’s known that it has a molecular weight of 361.23 , but other properties like melting point, boiling point, solubility, and spectral data are not specified.Mécanisme D'action
2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide acts as a selective inhibitor of HDAC2, binding to the active site of the enzyme and preventing it from deacetylating histones and other proteins. This leads to an increase in acetylation levels, which in turn alters gene expression and cell cycle progression. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its activity as an HDAC2 inhibitor, it has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. It has also been shown to have synergistic effects when used in combination with other cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use. It has limited solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for the use of 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide in cancer treatment. One area of interest is the development of combination therapies that target multiple pathways involved in cancer development and progression. Another area of interest is the identification of biomarkers that can predict response to this compound and other HDAC inhibitors. Finally, there is ongoing research into the development of more potent and selective HDAC inhibitors that can overcome the limitations of this compound and other currently available drugs.
Conclusion
This compound is a small molecule inhibitor that has shown promise for the treatment of cancer. Its mechanism of action as an HDAC2 inhibitor has been well characterized, and it has been shown to have a range of biochemical and physiological effects. While there are some limitations to its use, it has several advantages for use in lab experiments. Ongoing research into the development of combination therapies and more potent and selective HDAC inhibitors will help to further elucidate the potential of this compound and other HDAC inhibitors for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(furan-2-yl)pyridine-3-methanol in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide to form the final product. The synthesis of this compound has been optimized for high yield and purity.
Applications De Recherche Scientifique
2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the histone deacetylase 2 (HDAC2) enzyme, which is overexpressed in many types of cancer. HDAC2 plays a key role in the regulation of gene expression and cell proliferation. Inhibition of HDAC2 by this compound leads to the accumulation of acetylated histones and other proteins, resulting in altered gene expression and cell cycle arrest.
Propriétés
IUPAC Name |
2,4-dichloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-12-5-6-13(14(19)9-12)17(22)21-10-11-3-1-7-20-16(11)15-4-2-8-23-15/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQCWFRSHPJIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2791969.png)
![2-cyclopropyl-4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2791970.png)
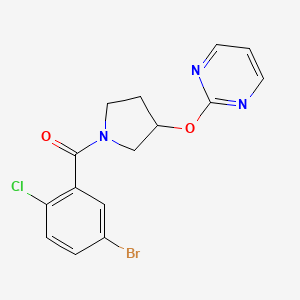
![7,8-dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2791972.png)

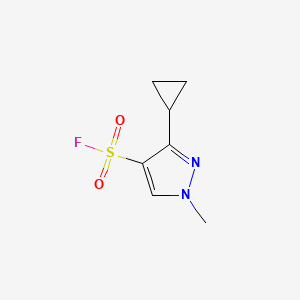
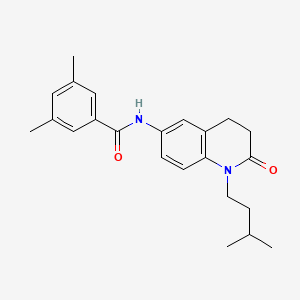
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2791982.png)
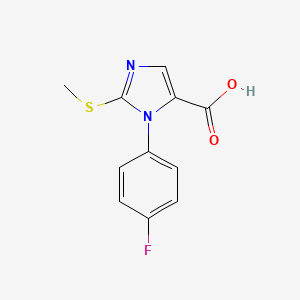
![1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B2791985.png)
